molecular formula C8H11BrN2O B12998509 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol

Cat. No.: B12998509
M. Wt: 231.09 g/mol
InChI Key: RJOYLRYKPNMCIF-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol is a chemical compound that features a pyrazole ring substituted with a bromine atom and a cyclobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol typically involves the reaction of 4-bromo-1H-pyrazole with a suitable cyclobutanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol is unique due to the presence of both the brominated pyrazole ring and the cyclobutanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-1-methylcyclobutan-1-ol

InChI

InChI=1S/C8H11BrN2O/c1-8(12)3-2-7(8)11-5-6(9)4-10-11/h4-5,7,12H,2-3H2,1H3

InChI Key

RJOYLRYKPNMCIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1N2C=C(C=N2)Br)O

Origin of Product

United States

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